molecular formula C19H18O5S B2735727 8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one CAS No. 1923108-04-6

8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one

Cat. No. B2735727
CAS RN: 1923108-04-6
M. Wt: 358.41
InChI Key: OYOZBINRVSVOBE-UHFFFAOYSA-N
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Description

The compound “8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one” is a chemical compound with the molecular formula C19H18O6S . It has an average mass of 374.408 Da and a monoisotopic mass of 374.082397 Da .

Scientific Research Applications

Catalytic Efficiency and Synthesis Applications

One study detailed the use of a novel catalyst in the preparation of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, showcasing the catalyst's reusability and efficiency in producing a wide range of products with excellent yields, highlighting the environmental friendliness of this method (Safaei‐Ghomi et al., 2017).

Radiosynthesis for Medical Imaging

Another study focuses on the radiosynthesis of novel PI3K inhibitors for potential use in medical imaging, demonstrating the feasibility of the synthesis method for producing high-purity and stable compounds (Liu et al., 2017).

Antibacterial Activity

Research on synthesized new derivatives of 4-hydroxy-chromen-2-one, including studies on their antibacterial effects, suggests significant bacteriostatic and bactericidal activity, underscoring the potential for these compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Novel Compound Synthesis

Studies have also reported on the synthesis of new compounds with potential applications in drug development and material science, such as the development of novel 2-amino-3-phenyl (or alkyl) sulfonyl-4H-chromenes, highlighting the diversity-oriented synthesis approach for medicinally privileged compounds (Pandit et al., 2016).

Antitumor Agent Development

There is research on the preparation of analogues of S14161, a small chemical compound identified as a PI3K inhibitor, leading to the discovery of more potent antitumor agents, demonstrating the potential of 8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one derivatives in cancer treatment (Yin et al., 2013).

properties

IUPAC Name

8-ethoxy-3-(4-ethylphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5S/c1-3-13-8-10-15(11-9-13)25(21,22)17-12-14-6-5-7-16(23-4-2)18(14)24-19(17)20/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOZBINRVSVOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one

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